[1,2]Thiazolo[3,4-c]pyridine
Description
Structure
3D Structure
Properties
CAS No. |
151063-43-3 |
|---|---|
Molecular Formula |
C6H4N2S |
Molecular Weight |
136.172 |
IUPAC Name |
[1,2]thiazolo[3,4-c]pyridine |
InChI |
InChI=1S/C6H4N2S/c1-2-7-3-6-5(1)4-9-8-6/h1-4H |
InChI Key |
PREKPWFDPHXZSC-UHFFFAOYSA-N |
SMILES |
C1=CN=CC2=NSC=C21 |
Synonyms |
Isothiazolo[3,4-c]pyridine (9CI) |
Origin of Product |
United States |
Synthetic Methodologies For 1 2 Thiazolo 3,4 C Pyridine and Its Derivatives
Classical Approaches tonih.govbenchchem.comThiazolo[3,4-c]pyridine Core Formation
Traditional methods for constructing the nih.govThiazolo[3,4-c]pyridine core often rely on established cyclization and condensation reactions. These approaches typically involve the sequential or convergent assembly of the thiazole (B1198619) and pyridine (B92270) rings.
Cyclization Reactions for Thiazole Annulation
A common strategy for forming the nih.govThiazolo[3,4-c]pyridine system involves the construction of the thiazole ring onto a pre-existing, suitably functionalized pyridine core. This process, known as thiazole annulation, can be achieved through various cyclization reactions.
One classical approach involves the reaction of a pyridine derivative bearing vicinal amino and cyano groups with a sulfur-containing reagent. For instance, the Hantzsch thiazole synthesis and its variations can be adapted for this purpose. While direct examples for nih.govThiazolo[3,4-c]pyridine are not extensively documented in the provided results, the general principle of reacting a haloketone with a thioamide is a cornerstone of thiazole synthesis. organic-chemistry.org This concept can be extended to pyridine precursors.
Another relevant method is the cyclization of pyridine-based thioamides. For example, the oxidative cyclization of 3-amino-pyridine-4-carbothioamide derivatives can lead to the formation of the fused thiazole ring. Reagents like hydrogen peroxide are often employed for this transformation.
Pyridine Ring Construction Strategies Adjacent to the Thiazole Moiety
An alternative to thiazole annulation is the construction of the pyridine ring onto a pre-formed thiazole scaffold. This approach often utilizes multicomponent reactions, which allow for the rapid assembly of complex molecules from simple starting materials.
For example, a multicomponent condensation involving a thiazole derivative, an aldehyde, and an active methylene (B1212753) compound can lead to the formation of a fused pyridine ring. mdpi.com The Thorpe-Ziegler reaction is another classical method that can be applied to construct the pyridine ring through intramolecular cyclization of a dinitrile precursor, which could be derived from a functionalized thiazole. sci-hub.se
The Hantzsch pyridine synthesis, a well-established method, involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849) or an ammonia source. rsc.org This reaction could potentially be adapted to use a thiazole-containing β-ketoester to build the adjacent pyridine ring.
Condensation and Rearrangement Pathways Leading to thenih.govbenchchem.comThiazolo[3,4-c]pyridine System
Condensation reactions are fundamental to many classical syntheses of heterocyclic compounds. The formation of the nih.govThiazolo[3,4-c]pyridine system can be achieved through the condensation of appropriately substituted pyridine and thiazole precursors. For instance, a pyridine derivative with an amino group at the 3-position and a leaving group at the 4-position can react with a thiazole containing a nucleophilic sulfur and a suitable functional group for ring closure.
Rearrangement reactions can also play a role in the synthesis of this heterocyclic system. While direct examples for nih.govThiazolo[3,4-c]pyridine are not explicitly detailed in the search results, the Dimroth rearrangement is a known process in related fused heterocyclic systems. This rearrangement involves the isomerization of heterocycles through ring opening and re-closure, often catalyzed by acid or base, and can lead to the formation of a more stable isomeric product. nih.gov It is conceivable that under certain conditions, a related thiazolopyridine isomer could rearrange to the nih.govThiazolo[3,4-c]pyridine skeleton. For example, rearrangements have been observed in imidazo[4,5-e]thiazolo[3,2-b]triazines to their [2,3-c] isomers upon treatment with a base. beilstein-journals.org
Modern Synthetic Transformations fornih.govbenchchem.comThiazolo[3,4-c]pyridine Synthesis
Contemporary organic synthesis has introduced a range of powerful tools that have been applied to the construction of complex heterocyclic systems, including nih.govThiazolo[3,4-c]pyridine and its analogs. These modern methods often offer advantages in terms of efficiency, selectivity, and functional group tolerance.
Transition Metal-Catalyzed Syntheses of thenih.govbenchchem.comThiazolo[3,4-c]pyridine Core
Transition metal catalysis has revolutionized the synthesis of heterocyclic compounds by enabling the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions. researchgate.net Palladium- and copper-based catalysts are particularly prominent in this area.
For the synthesis of fused thiazolopyridine systems, palladium-catalyzed cross-coupling reactions, such as the Suzuki, Heck, and Sonogashira reactions, can be employed to introduce necessary substituents or to facilitate the final ring-closing step. mdpi.com For instance, a palladium-catalyzed C-H activation/intramolecular C-S bond formation could be a viable route starting from an appropriately substituted N-arylcyanothioformamide. researchgate.net While not directly for the nih.govThiazolo[3,4-c] isomer, palladium-catalyzed addition of hydrazides to 2-chloropyridine (B119429) followed by dehydration has been used to synthesize nih.govbeilstein-journals.orgtriazolo[4,3-a]pyridines, a strategy that could be conceptually adapted. organic-chemistry.org
Copper-catalyzed reactions are also valuable for constructing such heterocyclic systems. Copper-catalyzed C-H arylation can be used to functionalize thiazole or pyridine rings, setting the stage for subsequent cyclization. acs.org
Below is a table summarizing some transition metal-catalyzed reactions that could be conceptually applied to the synthesis of the nih.govThiazolo[3,4-c]pyridine core.
| Reaction Type | Catalyst System (Example) | Starting Material Precursors (Conceptual) | Product Type |
| C-H Arylation | CuI / LiOtBu | 4-Substituted-3-aminopyridine and an aryl halide | Arylated pyridine intermediate |
| C-H Alkenylation | Pd(OAc)₂ / Cu(OAc)₂ | 3-Aminopyridine derivative and an alkene | Alkenylated pyridine intermediate |
| Intramolecular C-S Cyclization | Pd(OAc)₂ / CuI | N-(pyridin-4-yl)thioamide derivative | nih.govThiazolo[3,4-c]pyridine core |
Organocatalytic and Biocatalytic Routes tonih.govbenchchem.comThiazolo[3,4-c]pyridine Analogs
In recent years, organocatalysis and biocatalysis have emerged as powerful and sustainable alternatives to metal-catalyzed transformations.
Organocatalysis utilizes small organic molecules to catalyze chemical reactions. For the synthesis of heterocyclic systems, organocatalysts can activate substrates through various modes, including iminium ion, enamine, and Brønsted acid/base catalysis. For example, a dithiophosphoric acid has been shown to act as a trifunctional catalyst for pyridine functionalization. recercat.cat While direct applications to nih.govThiazolo[3,4-c]pyridine are yet to be widely reported, the principles of organocatalysis offer a promising avenue for future synthetic developments. For instance, organocatalytic routes have been developed for the synthesis of 1,2,3-triazoles, demonstrating the potential of this approach for constructing five-membered nitrogen-containing heterocycles. nih.gov
Biocatalysis employs enzymes or whole microorganisms to perform chemical transformations. Enzymes offer unparalleled selectivity (chemo-, regio-, and stereoselectivity) and operate under mild, environmentally benign conditions. mdpi.com While the direct biocatalytic synthesis of the nih.govThiazolo[3,4-c]pyridine core is not documented in the provided search results, enzymes such as transaminases and oxidoreductases are increasingly used for the synthesis of chiral amines and other functional groups that could serve as key precursors. researchgate.netuni-greifswald.de For example, a chemoenzymatic approach could involve the enzymatic resolution of a key intermediate, followed by chemical steps to complete the synthesis of the target heterocycle.
The table below outlines conceptual applications of these modern catalytic approaches.
| Catalytic Approach | Catalyst Type (Example) | Reaction Type (Conceptual) | Potential Precursors |
| Organocatalysis | Chiral Phosphoric Acid | Asymmetric Michael Addition | 4-Thiophen-3-ylpyridine derivative and an α,β-unsaturated carbonyl compound |
| Biocatalysis | Transaminase | Asymmetric amination | 4-Acetyl-3-substituted pyridine |
Photochemical and Electrochemical Synthesis Pathways forCurrent time information in Chatham County, US.researchgate.netThiazolo[3,4-c]pyridine
Currently, there is a scarcity of published research detailing specific photochemical or electrochemical synthetic routes developed exclusively for the Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine ring system. However, the broader field of heterocyclic chemistry offers insights into plausible methodologies.
Photochemical Synthesis: Photochemical reactions, which utilize light to induce chemical transformations, have been successfully applied to the synthesis of various nitrogen and sulfur-containing heterocycles. For instance, photochemical approaches have been used to synthesize 1,2,4-triazoles through the reaction of diazoalkanes with azodicarboxylates. rsc.org This involves the photoexcitation of a reactant to a triplet state, which then undergoes further reactions to form the heterocyclic ring. rsc.org A similar strategy could potentially be envisioned for Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine, likely involving a pyridinyl precursor with appropriate sulfur-containing functionalities that can undergo photo-induced cyclization.
Electrochemical Synthesis: Electrochemical methods, which employ electrical current to drive reactions, are gaining traction for the synthesis of heterocyclic compounds due to their mild conditions and environmental benefits. rsc.org These methods have been used for C-P coupling reactions in thiazoles and other heteroarenes, often proceeding through a radical cation intermediate formed via anodic oxidation. beilstein-journals.org For example, the electrochemical synthesis of 2-amino-1,3,4-thiadiazoles from isothiocyanates and hydrazones has been demonstrated, operating under metal-free and exogenous oxidant-free conditions. rsc.org A potential electrochemical route to Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine could involve the anodic oxidation of a suitably substituted 3-thiopyridine derivative, leading to an intramolecular cyclization. The electrochemical behavior of related pyridine derivatives has been studied, indicating that redox processes are influenced by the nature and position of substituents. researchgate.net
Chemo-, Regio-, and Stereoselectivity inCurrent time information in Chatham County, US.researchgate.netThiazolo[3,4-c]pyridine Synthesis
Control over chemo-, regio-, and stereoselectivity is paramount in the synthesis of complex molecules. While specific studies on Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine are not abundant, principles from related heterocyclic systems can be applied.
Chemoselectivity: In syntheses involving multifunctional starting materials, chemoselectivity—the preferential reaction of one functional group over others—is critical. For related thiazolo[3,2-a]pyridine derivatives, chemoselective synthesis has been achieved in microwave-assisted three-component reactions by carefully controlling the molar ratios of the reactants. researchgate.net
Regioselectivity: Regioselectivity, the control of the orientation of bond formation, is a significant challenge in the synthesis of fused heterocycles. The annulation of a thiazole ring onto a pyridine core can result in various isomers. For instance, the reaction of natural compounds with 2-pyridinesulfenyl and 2-pyridineselenenyl halides can proceed in a regioselective manner to afford thiazolo[3,2-а]pyridin-4-ium heterocycles. mdpi.com The choice of reagents, catalysts, and reaction conditions often dictates the regiochemical outcome. acs.org In multicomponent reactions for synthesizing pyrazolo[3,4-b]quinolin-5-ones, regioselectivity can be tuned by adjusting reaction temperature, base, and heating method (conventional vs. microwave). acs.org
Stereoselectivity: When chiral centers are present in the starting materials or are formed during the reaction, controlling the stereochemistry is essential. The synthesis of chiral (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives highlights methods for separating diastereomers to obtain pure enantiomers, a crucial step for developing new drugs. mdpi.com For the Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine core, if a synthetic route involves the creation of stereocenters, methods such as using chiral auxiliaries, catalysts, or resolving agents would be necessary to achieve stereoselectivity.
Strategies for the Functionalization of theCurrent time information in Chatham County, US.researchgate.netThiazolo[3,4-c]pyridine Core
Functionalization of the core Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine scaffold is key to developing derivatives with diverse properties. General strategies for functionalizing pyridine-containing heterocycles are well-established and can be adapted.
Directed C-H Functionalization Methodologies on theCurrent time information in Chatham County, US.researchgate.netThiazolo[3,4-c]pyridine Scaffold
Direct C-H functionalization is a powerful tool for modifying heterocyclic cores without the need for pre-functionalized starting materials. researchgate.net The pyridine ring is electron-deficient, which influences the reactivity of its C-H bonds. beilstein-journals.org
Transition-metal catalysis is a common approach for the regioselective functionalization of pyridines. beilstein-journals.org For example, rhodium(III)-catalyzed cyclization of azoles with alkynes yields fused pyridines with good to excellent regioselectivity. researchgate.net Similarly, a protocol for synthesizing benzo acs.orgresearchgate.netthiazolo[2,3-c] Current time information in Chatham County, US.researchgate.netacs.orgtriazoles involves an intramolecular ring closure enabled by C-H bond functionalization. mdpi.com Such strategies could potentially be applied to the Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine system, likely targeting specific C-H bonds based on their electronic properties and accessibility.
Cross-Coupling Reactions at theCurrent time information in Chatham County, US.researchgate.netThiazolo[3,4-c]pyridine Nucleus
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org These reactions typically involve an organic halide or triflate and a nucleophilic coupling partner. nih.gov
To apply these methods to the Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine nucleus, halogenated derivatives would first need to be synthesized. These halo- Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridines could then participate in various cross-coupling reactions:
Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound with an organic halide. It has been used to functionalize related scaffolds like pyrazolo[3,4-c]pyridines. rsc.org
Stille Coupling: This involves the reaction of an organotin compound with an organic halide.
Heck Reaction: This reaction couples an alkene with an aryl or vinyl halide.
Sonogashira Coupling: This method is used to form carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide.
Buchwald-Hartwig Amination: This reaction forms carbon-nitrogen bonds from an aryl halide and an amine. This has also been applied to pyrazolo[3,4-c]pyridine systems. rsc.org
The table below summarizes potential cross-coupling reactions on a hypothetical halo- Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine.
| Cross-Coupling Reaction | Reagents | Resulting Bond |
| Suzuki-Miyaura | R-B(OR)₂, Pd catalyst, Base | C-C (Aryl, Alkyl) |
| Stille | R-Sn(Alkyl)₃, Pd catalyst | C-C (Aryl, Vinyl) |
| Heck | Alkene, Pd catalyst, Base | C-C (Alkenyl) |
| Sonogashira | Terminal Alkyne, Pd/Cu catalyst, Base | C-C (Alkynyl) |
| Buchwald-Hartwig | Amine, Pd catalyst, Base | C-N |
Nucleophilic and Electrophilic Substitutions on theCurrent time information in Chatham County, US.researchgate.netThiazolo[3,4-c]pyridine Ring System
The electronic nature of the Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine ring system, being a fusion of an electron-rich thiazole and an electron-deficient pyridine, dictates its reactivity towards nucleophiles and electrophiles.
Nucleophilic Aromatic Substitution (SNAr): The pyridine ring is generally susceptible to nucleophilic attack, particularly at the positions ortho (C2, C6) and para (C4) to the nitrogen atom, due to the electron-withdrawing nature of the nitrogen. stackexchange.commatanginicollege.ac.in This is because the anionic intermediate (Meisenheimer complex) is stabilized by resonance, with the negative charge being delocalized onto the electronegative nitrogen atom. stackexchange.com Therefore, on the pyridine part of the Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine scaffold, nucleophilic substitution would be expected to occur preferentially at available positions ortho or para to the pyridine nitrogen. The Chichibabin reaction, the amination of pyridine with sodium amide, is a classic example of nucleophilic substitution on a pyridine ring. bhu.ac.in
Electrophilic Aromatic Substitution (SEAr): The pyridine ring is deactivated towards electrophilic attack. gcwgandhinagar.com However, the fused thiazole ring is generally more electron-rich and thus more susceptible to electrophilic substitution. Therefore, electrophilic attack would likely occur on the thiazole portion of the scaffold. To perform electrophilic substitution on the pyridine ring, it is often necessary to first convert it to the corresponding N-oxide. bhu.ac.in The pyridine-N-oxide is more reactive towards electrophiles, directing them to the C4 and C2 positions, after which the N-oxide can be removed. matanginicollege.ac.inbhu.ac.in
High-Throughput Synthesis and Combinatorial Library Generation ofCurrent time information in Chatham County, US.researchgate.netThiazolo[3,4-c]pyridine Derivatives
High-throughput synthesis and the generation of combinatorial libraries are essential for drug discovery and materials science. These approaches allow for the rapid synthesis of a large number of structurally related compounds for screening.
Solid-Phase Synthesis: Solid-phase synthesis is a powerful technique for generating compound libraries, as it simplifies purification by allowing for washing on a solid support. mdpi.com This methodology has been used to create libraries of thiazolo-pyrimidinone and thiazolo-benzimidazole derivatives. mdpi.comnih.gov A similar approach could be developed for Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine, where the core scaffold or a key intermediate is attached to a solid support and then diversified through a series of reactions.
Multicomponent Reactions (MCRs): MCRs are highly efficient for building molecular complexity in a single step from three or more starting materials. They are well-suited for creating libraries of compounds. Five-component cascade reactions have been developed for the synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives, demonstrating the power of this approach. nih.govrsc.orgscispace.com A similar MCR could potentially be designed to access the Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine scaffold. Solution-phase library synthesis has also been employed for creating libraries of thiazolyl-pyrazole carboxamides, using scavenger resins to facilitate purification. acs.org
The development of a robust synthetic route to a versatile Current time information in Chatham County, US.researchgate.netthiazolo[3,4-c]pyridine building block would be the first step towards generating a combinatorial library. This building block could then be subjected to a variety of functionalization reactions in a parallel or split-and-pool fashion to generate a library of diverse derivatives.
Theoretical and Computational Investigations Of 1 2 Thiazolo 3,4 C Pyridine
Electronic Structure and Aromaticity Analysis of thenih.govresearchgate.netThiazolo[3,4-c]pyridine System
The electronic landscape of the nih.govresearchgate.netThiazolo[3,4-c]pyridine scaffold is fundamental to its chemical behavior and biological interactions. Computational methods are instrumental in elucidating these properties.
Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. bohrium.comijcce.ac.ir For thiazolo[3,2-a]pyridine derivatives, a related class of compounds, DFT calculations using the B3LYP functional with a 6-311G(d,p) basis set have been employed to study their geometry and electronic properties. researchgate.netresearchgate.net These studies reveal that the molecules are often non-planar, a feature that can influence their interaction with biological targets. researchgate.netresearchgate.net
Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, provides insights into charge distribution and delocalization within the molecule. researchgate.netsciencepg.com For some thiazolo[3,2-a]pyridine derivatives, NBO analysis has highlighted strong hyperconjugative interactions, indicating significant electronic delocalization which contributes to the stability of the system. researchgate.net Time-dependent DFT (TD-DFT) calculations are used to predict the electronic absorption spectra (UV-Vis) of these compounds, and the results often show good agreement with experimental data. researchgate.netresearchgate.netsciencepg.com
Table 1: Representative DFT and TD-DFT Computational Data for Thiazolopyridine Derivatives
| Compound/System | Method | Key Findings | Reference |
| Thiazolo[3,2-a]pyridine derivatives | B3LYP/6-311G(d,p) | Non-planar geometries, solvent-dependent UV-Vis absorption. | researchgate.net |
| Thiazolo[3,2-a]pyridine derivatives | B3LYP/6-311G(d,p) | Strong hyperconjugative interactions identified by NBO analysis. | researchgate.net |
| Thiazolo[3,2-a]pyridine derivatives with anthracenyl moiety | CAM-B3LYP/CLR-PCM | Good agreement between theoretical and experimental UV-Vis spectra. | sciencepg.com |
| Pyridinyl and Pyrimidinyl Phosphonates | B3LYP/6-311++G(d,p) | Non-planar structures, NBO analysis revealed hyperconjugative interactions. | ijcce.ac.ir |
While DFT is prevalent, other computational methods also contribute to understanding the electronic properties of such heterocyclic systems. Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, can provide highly accurate results, though often at a higher computational cost. Semi-empirical methods, which incorporate some experimental data, offer a faster alternative for larger systems. The choice of method depends on the desired balance between accuracy and computational expense. For related heterocyclic systems, a combination of different computational approaches has been used to build a comprehensive understanding of their electronic behavior. acs.org
Molecular Dynamics Simulations ofnih.govresearchgate.netThiazolo[3,4-c]pyridine and its Intermolecular Interactions
Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of molecules and their interactions with their environment over time. mdpi.com For derivatives of the related thiazolo[3,2-a]pyridine, MD simulations have been used to investigate the stability of ligand-protein complexes. nih.govplos.org These simulations, often following molecular docking studies, can reveal how a molecule binds to a biological target and the stability of that interaction. nih.govplos.org
For instance, in a study of thiazolo-pyridopyrimidines, MD simulations showed a high level of stability for the most promising compound when complexed with its target protein, CDK4/6. nih.gov Similarly, for thiazole-pyridine hybrids as potential SARS-CoV-2 inhibitors, MD simulations were used to confirm the stability of the ligand-protein complex and to understand the thermodynamic properties of binding. mdpi.com These simulations typically involve placing the molecule in a simulated aqueous environment and observing its movement and interactions over nanoseconds. nih.govmdpi.com The stability of the complex is often assessed by monitoring the root mean square deviation (RMSD) of the protein backbone and the ligand. mdpi.complos.org
Table 2: Application of Molecular Dynamics Simulations to Thiazolopyridine Derivatives
| System | Simulation Time | Key Findings | Reference |
| Thiazolo-pyridopyrimidine-CDK4/6 complex | Not specified | Elevated stability of the ligand-protein complex. | nih.gov |
| Thiazole-pyridine hybrid with SARS-CoV-2 Mpro | 100 ns | Stable conformation with a root mean square deviation (RMSD) of 1.9 Å for the protein backbone. | mdpi.com |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile with α-amylase | Not specified | The complex stabilizes after 25 ns with minor perturbations at 80 ns. | plos.org |
| Thiazolino 2-pyridone amide derivatives with Chlamydia trachomatis | Not specified | Addresses the binding mode of the most active compounds. | jchemlett.com |
Conformational Analysis and Stereochemical Considerations fornih.govresearchgate.netThiazolo[3,4-c]pyridine Derivatives
The three-dimensional structure of a molecule, including its conformation and stereochemistry, is crucial for its biological activity. nih.gov Conformational analysis of new thiazolo[3,2-a]pyrimidine derivatives has been carried out using a combination of NMR spectroscopy and HPLC techniques. fabad.org.tr Such studies are vital for understanding how the molecule exists in three-dimensional space and how different conformations might influence its ability to interact with a receptor. fabad.org.tr
Reaction Mechanism Studies fornih.govresearchgate.netThiazolo[3,4-c]pyridine Syntheses and Transformations
Computational chemistry can be used to elucidate the mechanisms of chemical reactions, providing a deeper understanding of how molecules are formed and transformed. rsc.org For the synthesis of thiazolo[3,2-a]pyridine derivatives, a plausible mechanism for a five-component cascade reaction has been proposed. rsc.orgrsc.org This mechanism involves a series of steps including condensation, N,S-acetal formation, Knoevenagel condensation, Michael reaction, imine-enamine tautomerization, and N-cyclization. rsc.orgrsc.org
Quantum chemical calculations have also been employed to investigate the thermodynamic and kinetic aspects of the ring closure reaction in the formation of thiazolo[3,2-a]pyridine systems. researchgate.net These studies can help to explain why certain reaction pathways are favored over others and can guide the optimization of reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling fornih.govresearchgate.netThiazolo[3,4-c]pyridine Analogs
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools that correlate the chemical structure of a series of compounds with their biological activity or physical properties. dergipark.org.trmdpi.com These models can be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs. dergipark.org.trresearchgate.net
A QSAR study on 3H-thiazolo[4,5-b]pyridin-2-one derivatives as potential antioxidants used genetic algorithms and multiple linear regression analysis to develop predictive models. dergipark.org.tr These models indicated that small, hydrophilic molecules with specific electronic and steric properties were more active. dergipark.org.tr Similarly, QSAR models have been developed for thiazolino 2-pyridone amide derivatives as inhibitors of Chlamydia trachomatis. jchemlett.com The robustness of these models is typically assessed through internal and external validation techniques. jchemlett.comdergipark.org.tr
Virtual Screening and Molecular Docking Studies withnih.govnih.govThiazolo[3,4-c]pyridine Scaffolds (focused on methodological aspects and target binding modes)
Following a comprehensive review of scientific literature, it has been determined that there are currently no specific virtual screening or molecular docking studies published that focus on the nih.govnih.govThiazolo[3,4-c]pyridine scaffold. Research in the broader family of thiazolopyridines is active, with numerous computational studies reported for other isomers. These investigations provide insight into the methodologies that could be applied to the nih.govnih.govThiazolo[3,4-c]pyridine core if and when derivatives are synthesized and explored for biological activity.
Virtual screening and molecular docking are powerful computational techniques used in drug discovery to identify potential drug candidates from large libraries of chemical compounds and to predict their binding affinity and mode of interaction with a biological target. researchgate.nettandfonline.com These in silico methods are crucial for prioritizing compounds for synthesis and experimental testing, thereby accelerating the drug development process. dmed.org.ua
Methodological Approaches in Related Scaffolds
For related thiazolopyridine isomers, computational studies typically involve a multi-step process. nih.govnih.gov The general workflow, which would be applicable to nih.govnih.govThiazolo[3,4-c]pyridine, includes:
Target Selection and Preparation: A three-dimensional structure of a biological target, often a protein or enzyme implicated in a disease, is obtained from a repository like the Protein Data Bank (PDB). nih.gov The structure is then prepared for docking by adding hydrogen atoms, assigning charges, and defining the binding site. nih.gov
Ligand Library Preparation: A library of small molecules, in this case, hypothetical derivatives of the nih.govnih.govThiazolo[3,4-c]pyridine scaffold, would be generated and optimized. This involves creating 3D conformations and assigning appropriate chemical properties.
Molecular Docking: A docking program (e.g., AutoDock, Glide) is used to systematically place or "dock" each ligand into the defined binding site of the target protein. nih.govplos.org The program's scoring function then estimates the binding affinity, often expressed as a docking score in kcal/mol, for each ligand pose. nih.gov
Post-Docking Analysis: The results are analyzed to identify compounds with the best docking scores and favorable binding interactions, such as hydrogen bonds and hydrophobic interactions with key amino acid residues in the target's active site.
Molecular Dynamics (MD) Simulations: To further validate the stability of the ligand-protein complex, MD simulations can be performed. These simulations model the movement of atoms over time, providing insights into the dynamic stability of the predicted binding mode. plos.org
Target Binding Modes in Related Isomers
Studies on various thiazolopyridine and related heterocyclic systems have identified them as inhibitors for a range of biological targets, including kinases and enzymes. For instance, derivatives of thiazolo[3,2-a]pyridine have been investigated as potential inhibitors of α-amylase, an enzyme relevant to diabetes. nih.gov Docking studies for these compounds revealed that their inhibitory potential was related to their ability to form strong interactions within the enzyme's active site. nih.govplos.org
Similarly, thiazolo-pyridopyrimidine derivatives have been designed and evaluated as inhibitors of cyclin-dependent kinases (CDK4/6), which are important targets in cancer therapy. nih.gov In these studies, docking scores helped identify the most promising candidates for synthesis and biological testing. nih.gov The binding modes of these compounds typically involve hydrogen bonds with key residues in the kinase hinge region, a common feature for kinase inhibitors.
While no specific binding modes can be reported for nih.govnih.govThiazolo[3,4-c]pyridine itself, the computational investigation of its isomers suggests that this scaffold could also be a valuable core for designing inhibitors of various enzymes, depending on the nature and position of its substituents.
Advanced Spectroscopic and Analytical Characterization Methodologies for Current time information in Bangalore, IN.niscpr.res.inThiazolo[3,4-c]pyridine
Following a comprehensive search of scientific literature and chemical databases, no specific experimental or theoretical spectroscopic data for the compound Current time information in Bangalore, IN.niscpr.res.inThiazolo[3,4-c]pyridine could be located. The requested detailed analysis and data tables for its characterization by NMR, Mass Spectrometry, IR/Raman, and UV-Vis spectroscopy cannot be provided as this specific heterocyclic scaffold does not appear to be described in the available literature.
The search results yielded information on a variety of related but structurally distinct isomers, such as:
Thiazolo[3,2-a]pyridine niscpr.res.inrsc.orgsapub.orgresearchcommons.org
Thiazolo[4,5-c]pyridine nih.gov
Isothiazolo[3,4-b]pyridine cdnsciencepub.com
Thiazolo[3,2-a]pyrimidine niscpr.res.insapub.orgscispace.com
Pyrido[4,3-d]thiazolo[3,2-a]pyrimidine niscpr.res.in
However, the user's request strictly pertains to the Current time information in Bangalore, IN.niscpr.res.inThiazolo[3,4-c]pyridine isomer, and extrapolating data from other isomers would be scientifically inaccurate and would not meet the specified requirements. Therefore, the subsequent sections of the article as outlined in the prompt cannot be generated.
Advanced Spectroscopic and Analytical Characterization Methodologies For 1 2 Thiazolo 3,4 C Pyridine
X-ray Crystallography for Solid-State Structure Determination ofresearchgate.netnih.govThiazolo[3,4-c]pyridine Derivatives
Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. This technique provides unequivocal proof of molecular structure, including bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the compound's properties.
In the study of related thiazolo-pyridine systems, X-ray crystallography has been instrumental. For instance, research on derivatives of 5-oxo-2,3-dihydro-5H- researchgate.netqnl.qa-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid (TPDCA) has led to the successful determination of several novel crystal structures. nih.govqnl.qaacs.orgresearchgate.net Four derivatives were prepared and their structures were elucidated by single-crystal X-ray diffraction. nih.govacs.orgresearchgate.net These studies revealed that the compounds crystallize in both monoclinic and triclinic space groups, with weak and moderate hydrogen bonds being key features of their crystal packing. nih.govqnl.qaacs.orgresearchgate.net The precise atomic positions, bond lengths, and angles derived from these analyses provide a foundational understanding of the steric and electronic properties of the thiazolo-pyridine core.
Similarly, the crystal structures of a series of 2-(4-substituted benzoyl)thiazolo[3,2-a]pyridin-4-ium bromides were characterized using single-crystal X-ray diffraction, which helped in identifying non-covalent interactions like charge-assisted chalcogen bonds. researchgate.net These detailed structural insights are invaluable for rational drug design and materials science applications, where solid-state conformation and packing directly influence biological activity and physical properties.
Table 1: Crystallographic Data for Selected Thiazolo-Pyridine Derivatives This table is interactive. Click on the headers to sort the data.
| Compound Name | Chemical Formula | Crystal System | Space Group | Reference |
|---|---|---|---|---|
| 2(C₉H₇NO₅S)H₂O | C₁₈H₁₆N₂O₁₁S₂ | Monoclinic | P2₁ | nih.gov, acs.org, researchgate.net |
| (C₉H₇NO₅S)C₅H₉NO | C₁₄H₁₆N₂O₆S | Monoclinic | P2₁/c | nih.gov, acs.org, researchgate.net |
| (C₉H₇NO₅S)Na(PO₂H₂) | C₉H₉NNaO₇PS | Triclinic | P1̅ | nih.gov, acs.org, researchgate.net |
| (C₉H₅NO₅S)(NH₄)₂(H₂O) | C₉H₁₅N₃O₆S | Triclinic | P1̅ | nih.gov, acs.org, researchgate.net |
| 2-(4-methoxybenzoyl)thiazolo[3,2-a]pyridin-4-ium bromide | C₁₆H₁₄BrNO₃S | Not specified | Not specified | researchgate.net |
| 2-benzoylthiazolo[3,2-a]pyridin-4-ium bromide | C₁₅H₁₂BrNOS | Not specified | Not specified | researchgate.net |
Chiroptical Spectroscopies (e.g., CD, ORD) for Enantiomeric Characterization of Chiralresearchgate.netnih.govThiazolo[3,4-c]pyridine Analogs
Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are indispensable for the characterization of chiral molecules. mdpi.com These methods measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light, providing information on the absolute configuration and conformational preferences of enantiomers. arxiv.orgrsc.org
For complex molecules like derivatives of researchgate.netnih.govThiazolo[3,4-c]pyridine, introducing a chiral center allows for the use of these sensitive techniques. A pertinent study investigated the chiroptical properties of a narrow bandgap conjugated polymer, poly[(4,4-bis(2-ethylhexyl)cyclopenta[2,1-b:3,4-b0]dithiophene)-2,6-diyl-alt- researchgate.netnih.govresearchgate.net-thiadiazolo[3,4-c]pyridine] (PCDTPT*), which contains a chiral side chain. rsc.org The presence of the chiral substituent serves as a handle to study the secondary structure of the polymer in solution and thin films via CD spectroscopy. rsc.org
The observation of CD signals for PCDTPT* in poor solvent systems indicated the formation of aggregates with a chiral ordering. rsc.org However, the study also revealed that the presence of a pyridyl nitrogen in the thiadiazolo[3,4-c]pyridine ring favors a more planar backbone conformation. rsc.org This planarity results in a higher rotational barrier, which appears to limit the polymer's ability to adopt a helical structure or other distortions necessary for strong chiral aggregation. rsc.org This research highlights how chiroptical spectroscopy can provide nuanced insights into the relationship between molecular structure and supramolecular chirality in systems containing the thiazolo-pyridine scaffold. In other related heterocyclic systems, the differentiation of diastereomers has also been achieved based on their chiroptical properties, establishing a correlation between CD spectra and molecular conformation. researchgate.net
Table 2: Chiroptical Analysis Findings for a Chiral Thiadiazolo[3,4-c]pyridine-Containing Polymer This table is interactive. Click on the headers to sort the data.
| Polymer | Technique | Key Finding | Implication | Reference |
|---|---|---|---|---|
| PCDTPT* | Circular Dichroism (CD) | CD signals observed in poor solvents. | Indicates the presence of chiral ordering in aggregates. | rsc.org |
| PCDTPT* | Computational Modeling | Pyridyl nitrogen favors a planar backbone conformation. | Higher rotational barrier limits the adoption of a helical structure. | rsc.org |
Chromatographic Techniques (e.g., HPLC, GC) for Purity Assessment and Separation ofresearchgate.netnih.govThiazolo[3,4-c]pyridine Mixtures
Chromatographic methods are fundamental tools in synthetic chemistry for both the separation of complex mixtures and the assessment of compound purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly vital in the workflow for producing and analyzing researchgate.netnih.govThiazolo[3,4-c]pyridine derivatives.
High-Performance Liquid Chromatography (HPLC) is widely used for the analysis and purification of non-volatile, thermally sensitive heterocyclic compounds. In the synthesis of related structures like pyrazolo[3,4-c]pyridine and thiazolo[4,5-b]pyridine (B1357651) derivatives, HPLC analysis is a standard procedure to confirm the purity of the final products. beilstein-journals.orgeurjchem.com It is also employed to monitor the progress of reactions, allowing for optimization of conditions. beilstein-journals.org For instance, the conversion of starting materials in the synthesis of 2,3-dihydro researchgate.netqnl.qathiazolo[4,5-b]pyridines was determined by analytical HPLC. beilstein-journals.org Furthermore, HPLC is a powerful purification technique; one study reported the successful separation and purification of a mixture of aminothiazolo-chinoxalines using a preparative HPLC system. researchgate.net
Gas Chromatography (GC) is the method of choice for analyzing volatile and thermally stable compounds. Its primary application in the context of researchgate.netnih.govThiazolo[3,4-c]pyridine synthesis is often for the determination of residual solvents (e.g., toluene, hexane) or volatile impurities in the final product. gcms.cz A headspace GC method coupled with a flame ionization detector (FID) has been developed for the quantification of residual solvents like pyridine (B92270) in pharmaceutical substances. ijpsonline.com Such methods are crucial for quality control, ensuring that products meet regulatory specifications.
Table 3: Exemplary Chromatographic Methods for Analysis of Related Heterocyclic Compounds This table is interactive. Click on the headers to sort the data.
| Technique | Application | Column Example | Mobile/Carrier Gas Example | Detector | Reference |
|---|---|---|---|---|---|
| HPLC | Purity check & reaction monitoring | Silica Gel | Gradient Ethyl Acetate/Hexane | Not Specified | beilstein-journals.org |
| HPLC | Separation & Purification | NUCLEOGEN® 4000-7 DEAE | Not Specified | Not Specified | researchgate.net |
| HPLC | Purity Analysis | C18 column | Acetonitrile/Water with Formic Acid | Mass Spectrometry (MS) | eurjchem.com |
| GC | Residual Solvent Analysis | DB-624 (30 m x 0.32 mm, 1.8 µm) | Nitrogen | Flame Ionization (FID) | ijpsonline.com |
| GC | Impurity Profiling | HP-Innowax (60 m x 0.32 mm x 0.5 µm) | Nitrogen | Flame Ionization (FID) | gcms.cz |
The intricate nature of heterocyclic chemistry often leads to vastly different reactivity profiles even between closely related isomers. Therefore, extrapolating data from other thiazolopyridine isomers, such as the more commonly studiedthiazolo[5,4-b]pyridine orthiazolo[4,5-c]pyridine systems, would be scientifically unsound and would not accurately represent the chemical behavior ofThiazolo[3,4-c]pyridine itself.
Due to this lack of specific information in the scientific domain, it is not possible to provide a detailed and accurate article on the following requested topics forThiazolo[3,4-c]pyridine:
Reactivity and Mechanistic Studies Of 1 2 Thiazolo 3,4 C Pyridine
Photoreactivity and Thermal Stability Investigations ofThiazolo[3,4-c]pyridine
Further research into this specific heterocyclic scaffold is required before a comprehensive summary of its reactivity and mechanistic pathways can be compiled.
Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations Of 1 2 Thiazolo 3,4 C Pyridine Derivatives
Systematic Structural Modifications of thegoogle.comgoogleapis.comThiazolo[3,4-c]pyridine Scaffold
There is no available scientific literature detailing the systematic structural modifications of the google.comgoogleapis.comThiazolo[3,4-c]pyridine scaffold. Research on the synthesis of a diverse range of analogues, which would be necessary to understand the impact of various substituents on this specific heterocyclic system, has not been published.
Impact of Substituent Effects on the Reactivity and Molecular Recognition Properties ofgoogle.comgoogleapis.comThiazolo[3,4-c]pyridine Analogs
Specific studies on the impact of electronic and steric effects of substituents on the reactivity and molecular recognition properties of google.comgoogleapis.comThiazolo[3,4-c]pyridine analogs are not found in the current body of scientific research. Such investigations are crucial for understanding how different functional groups might influence the chemical behavior and biological interactions of this scaffold.
Computational Approaches in SAR/SPR Studies ofgoogle.comgoogleapis.comThiazolo[3,4-c]pyridine (e.g., pharmacophore mapping, molecular similarity analysis)
There is a lack of published research applying computational methods such as pharmacophore mapping or molecular similarity analysis specifically to the google.comgoogleapis.comThiazolo[3,4-c]pyridine scaffold. While these techniques are commonly used for other related heterocyclic systems, their application to this particular isomer has not been reported.
Design Principles for Modulating Molecular Interactions and Material Properties based ongoogle.comgoogleapis.comThiazolo[3,4-c]pyridine Core Modifications
Due to the absence of foundational SAR and SPR data, design principles for the targeted modulation of molecular interactions and material properties based on the google.comgoogleapis.comThiazolo[3,4-c]pyridine core have not been established.
Advanced Applications and Research Directions Of 1 2 Thiazolo 3,4 C Pyridine in Chemical Sciences
Emerging Research Frontiers forresearchgate.netnih.govThiazolo[3,4-c]pyridine in Interdisciplinary Chemical Biology Research (focused on molecular probe development, not biological effects)
The development of molecular probes is a cornerstone of chemical biology, enabling the visualization and study of biological processes in real-time. The researchgate.netnih.govThiazolo[3,4-c]pyridine scaffold possesses several features that make it an attractive core for the design of novel molecular probes. Its fused aromatic system can serve as a fluorophore, and its electronic properties can be modulated to tune its photophysical characteristics, such as absorption and emission wavelengths, and quantum yield.
By attaching specific recognition elements to the researchgate.netnih.govThiazolo[3,4-c]pyridine core, it is possible to create probes that selectively bind to specific biomolecules, such as proteins, nucleic acids, or lipids. This selective binding event can then be transduced into a detectable signal, such as a change in fluorescence intensity or wavelength. For example, the incorporation of a researchgate.netnih.govThiazolo[3,4-c]pyridine-based fluorophore into a peptide or oligonucleotide sequence could allow for the tracking of these biomolecules within living cells.
While the development of molecular probes based on researchgate.netnih.govThiazolo[3,4-c]pyridine is still in its early stages, the versatility of this scaffold suggests a bright future in this interdisciplinary field. Future research in this area could focus on the design of probes for specific biological targets and their application in areas such as diagnostics, drug discovery, and fundamental biological research.
Future Perspectives and Challenges In 1 2 Thiazolo 3,4 C Pyridine Research
Development of Novel and Sustainable Synthetic Methodologies forThiazolo[3,4-c]pyridine
A primary challenge in the study ofThiazolo[3,4-c]pyridine is the development of efficient and environmentally benign synthetic pathways. Current synthetic strategies for related isomers often rely on multi-step processes with harsh conditions. Future research will need to focus on pioneering novel methods that are both high-yielding and sustainable.
Key research objectives include:
Catalytic C-H Activation: Developing transition-metal catalyzed reactions that can directly functionalize the pyridine (B92270) or thiazole (B1198619) rings from simple precursors would represent a significant leap in efficiency.
Flow Chemistry: The use of microreactor technology could enable better control over reaction parameters, improve safety for potentially hazardous intermediates, and allow for scalable, on-demand synthesis.
One-Pot Reactions: Designing multi-component reactions where theThiazolo[3,4-c]pyridine core is assembled in a single synthetic operation from readily available starting materials would greatly enhance accessibility.
The table below illustrates a hypothetical comparison of synthetic approaches that future research could aim to develop.
| Synthetic Strategy | Hypothetical Catalyst/Reagent | Potential Advantages | Anticipated Challenges |
| C-H Thiolation/Amination | Rh(III) or Pd(II) catalysts | High atom economy, reduced waste | Regioselectivity control, catalyst cost |
| Microwave-Assisted Synthesis | Basic alumina (B75360) support | Rapid reaction times, improved yields | Scale-up limitations, thermal stability |
| Photoredox Catalysis | Eosin Y or Acridinium dyes | Mild reaction conditions, use of visible light | Substrate scope limitations, quantum yield |
Advancements in Computational Prediction and Rational Design ofThiazolo[3,4-c]pyridine Analogs
Computational chemistry is poised to play a crucial role in accelerating the discovery and optimization ofThiazolo[3,4-c]pyridine derivatives. By modeling the properties of this scaffold, researchers can prioritize synthetic targets and predict their behavior, saving significant time and resources.
Future advancements will likely focus on:
Quantum Mechanical Calculations: Using Density Functional Theory (DFT) to accurately predict the molecule's electronic structure, aromaticity, and reactivity sites.
Molecular Docking and Virtual Screening: In silico screening of virtual libraries ofThiazolo[3,4-c]pyridine analogs against biological targets to identify potential lead compounds for medicinal chemistry.
Machine Learning Models: Training algorithms on data from related heterocycles to predict the properties and synthetic accessibility of novelThiazolo[3,4-c]pyridine derivatives.
The following table outlines key computational parameters that would be central to the rational design of new analogs.
| Computational Method | Parameter/Property to be Calculated | Application in Rational Design |
| Density Functional Theory (DFT) | HOMO-LUMO energy gap, electrostatic potential | Predicting reactivity, sites for electrophilic/nucleophilic attack |
| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions | Assessing bioavailability and stability in biological environments |
| Quantitative Structure-Activity Relationship (QSAR) | Correlation of molecular descriptors with activity | Designing analogs with enhanced biological or material properties |
Exploration of Untapped Reactivity Profiles and Transformative Chemistry ofThiazolo[3,4-c]pyridine
The unique electronic interplay between the electron-deficient pyridine ring and the electron-rich thiazole moiety suggests a rich and complex reactivity profile forThiazolo[3,4-c]pyridine that remains largely unexplored. A fundamental challenge is to map this reactivity to enable the synthesis of diverse derivatives.
Future research should investigate:
Regioselective Functionalization: Developing methods to selectively modify specific positions on the heterocyclic core, such as electrophilic aromatic substitution, nucleophilic aromatic substitution, or metal-catalyzed cross-coupling reactions.
Ring-Opening and Rearrangement Reactions: Exploring conditions that could induce cleavage or rearrangement of the thiazole ring to access novel heterocyclic systems.
Asymmetric Synthesis: Creating chiral derivatives by developing enantioselective methods for functionalizing the scaffold.
Integration ofThiazolo[3,4-c]pyridine in Novel Functional Materials and Chemical Systems
The rigid, planar structure and heteroaromatic nature ofThiazolo[3,4-c]pyridine make it an attractive building block for advanced functional materials. A significant challenge lies in incorporating this scaffold into larger systems and tuning its properties for specific applications.
Potential areas for integration include:
Organic Electronics: As a component in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), where its electronic properties could be harnessed.
Sensors and Probes: Designing derivatives that exhibit changes in fluorescence or color upon binding to specific ions or molecules, enabling their use as chemical sensors.
Coordination Polymers and Metal-Organic Frameworks (MOFs): Using the nitrogen atoms as coordination sites to build complex, porous materials for gas storage or catalysis.
Interdisciplinary Collaborations Driving Innovation inThiazolo[3,4-c]pyridine Research
Realizing the full potential ofThiazolo[3,4-c]pyridine will require a departure from siloed research efforts. The complexity of modern scientific challenges necessitates collaboration between different fields.
Key interdisciplinary synergies include:
Chemistry and Biology: Synthetic chemists can create novel analogs for evaluation by biochemists and pharmacologists as potential therapeutic agents.
Chemistry and Materials Science: The design and synthesis ofThiazolo[3,4-c]pyridine-based materials by chemists can be guided by the characterization and device-fabrication expertise of materials scientists.
Chemistry and Data Science: The large datasets generated from computational predictions and high-throughput screening can be analyzed by data scientists to uncover hidden structure-property relationships and guide future research directions. Such collaborations are essential for translating fundamental chemical discoveries into real-world applications and innovations.
Q & A
Basic: What are the established synthetic routes for [1,2]Thiazolo[3,4-c]pyridine, and what key reagents or catalysts are involved?
Answer:
Synthesis of thiazolo-pyridine derivatives typically involves cyclocondensation or multi-component reactions. For example:
- Cyclocondensation : A one-pot reaction using 5-aminopyrazole derivatives, benzoylacetonitriles, and aldehydes with ammonium acetate or triethylamine as catalysts (e.g., pyrazolo[3,4-b]pyridine synthesis) .
- Multi-component reactions : Ethyl acetoacetate, thiourea, and substituted benzaldehydes can form thiazolo[3,2-a]pyrimidine cores under acidic conditions .
- Key reagents : Thioglycolic acid for thiazolidinone formation, which is a precursor to fused thiazolo systems .
Safety Note : Use chemically resistant gloves (EN 374 compliant) and flame-retardant lab coats during synthesis .
Advanced: How can reaction conditions (solvent, temperature, catalyst) be optimized to improve yields of this compound derivatives?
Answer:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance cyclization efficiency, while ethanol/water mixtures reduce side reactions in multi-step syntheses .
- Catalyst optimization : Ammonium acetate (5–10 mol%) improves regioselectivity in cyclocondensation, while Lewis acids like ZnCl₂ can accelerate ring closure .
- Temperature control : Reactions at 80–100°C balance kinetic control and thermal stability of intermediates .
Validation : Monitor reaction progress via TLC or HPLC, and confirm purity using melting point analysis .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Answer:
- Personal protective equipment (PPE) : Nitrile gloves (EN 374), chemical-resistant suits, and N95 respirators for aerosol protection .
- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., H₂S or NH₃) .
- Waste disposal : Segregate halogenated waste (e.g., brominated derivatives) and neutralize acidic/basic residues before disposal .
Advanced: How can researchers resolve contradictions in biological activity data for structurally similar thiazolo-pyridine analogs?
Answer:
- Structure-activity relationship (SAR) analysis : Compare analogs with systematic substituent variations (Table 1) .
| Compound Core | Substituent | Biological Activity Trend |
|---|---|---|
| Triazolo-thiadiazole | Methoxyphenyl | Enhanced antimicrobial activity |
| Imidazo-pyridine | Dimethoxyphenyl | Reduced cytotoxicity |
- Mechanistic studies : Use molecular docking to assess binding affinity to targets (e.g., bacterial gyrase) and validate with enzyme inhibition assays .
- Data normalization : Control for batch-to-batch variability in compound purity via HPLC-MS .
Advanced: What computational methods are effective for predicting the interaction of this compound with biological targets?
Answer:
- Molecular docking : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB ID 1XYZ) to model binding modes .
- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrostatic potential maps for reactivity analysis .
- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes .
Basic: Which analytical techniques are most reliable for structural elucidation of this compound derivatives?
Answer:
- NMR spectroscopy : ¹H/¹³C NMR (DMSO-d₆) identifies substituent positions and ring junction connectivity .
- Mass spectrometry : High-resolution ESI-MS confirms molecular formulas (e.g., [M+H]⁺ peaks) .
- X-ray crystallography : Resolves stereochemical ambiguities in fused-ring systems .
Advanced: How can researchers design this compound derivatives for selective enzyme inhibition?
Answer:
- Scaffold hybridization : Integrate pharmacophores from bioactive heterocycles (e.g., triazolo-thiadiazole for antimicrobial activity) .
- Substituent engineering : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance binding to hydrophobic enzyme pockets .
- In vitro screening : Use kinase profiling panels to assess selectivity across enzyme families .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
